2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane
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Overview
Description
2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane is a fluorinated organic compound It is characterized by the presence of an oxirane ring (epoxide) and a tetrafluoropropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane typically involves the reaction of 1,3,3,3-tetrafluoropropene with an epoxide precursor under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between 1,3,3,3-tetrafluoropropene and an epoxide, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols, while reduction can produce diols .
Scientific Research Applications
2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability
Mechanism of Action
The mechanism of action of 2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material .
Comparison with Similar Compounds
Similar Compounds
1,3,3,3-Tetrafluoropropene: A hydrofluoroolefin used as a refrigerant and in the production of fluorinated polymers.
Hexafluoropropene: Another fluorinated olefin with applications in the synthesis of fluorinated compounds.
2,2,3,3-Tetrafluoropropyl methacrylate: Used in the production of specialty polymers.
Uniqueness
2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane is unique due to its combination of an epoxide ring and a tetrafluoropropene moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
879218-74-3 |
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Molecular Formula |
C6H6F4O2 |
Molecular Weight |
186.10 g/mol |
IUPAC Name |
2-(1,3,3,3-tetrafluoroprop-1-enoxymethyl)oxirane |
InChI |
InChI=1S/C6H6F4O2/c7-5(1-6(8,9)10)12-3-4-2-11-4/h1,4H,2-3H2 |
InChI Key |
VNWMAJPWODJCSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=CC(F)(F)F)F |
Origin of Product |
United States |
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